2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine
Description
Properties
IUPAC Name |
2-[1-(5-fluoro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-3-methoxypyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O5S/c1-23-13-4-3-11(17)9-14(13)26(21,22)20-8-5-12(10-20)25-16-15(24-2)18-6-7-19-16/h3-4,6-7,9,12H,5,8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZHAFXXIZFUSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(C2)OC3=NC=CN=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation Reaction
- Reagents : Chlorosulfonic acid (ClSO₃H), dichloromethane (DCM).
- Conditions :
Isolation and Characterization
- Yield : 68–72% (white crystalline solid).
- Analytical Data :
- ¹H NMR (CDCl₃): δ 7.82 (dd, J = 8.5 Hz, 1H), 7.15 (d, J = 6.2 Hz, 1H), 6.95 (m, 1H), 3.90 (s, 3H).
- MS (ESI) : m/z 249.0 [M+H]⁺.
Preparation of Pyrrolidin-3-ol
Pyrrolidin-3-ol serves as the scaffold for sulfonylation. Two routes are viable:
Epoxide Ring-Opening
Reduction of Pyrrolidinone
- Reagents : Lithium aluminum hydride (LiAlH₄), tetrahydrofuran (THF).
- Conditions :
- Pyrrolidin-3-one (1.0 equiv) is reduced with LiAlH₄ in THF under reflux for 6 hours.
- Yield : 78%.
Sulfonylation of Pyrrolidin-3-ol
The hydroxyl-bearing pyrrolidine is sulfonylated using 5-fluoro-2-methoxyphenylsulfonyl chloride.
Reaction Protocol
- Reagents : 5-Fluoro-2-methoxyphenylsulfonyl chloride (1.2 equiv), triethylamine (TEA, 2.0 equiv), DCM.
- Conditions :
Characterization
- ¹H NMR (CDCl₃): δ 7.75 (dd, J = 8.5 Hz, 1H), 7.10 (d, J = 6.2 Hz, 1H), 6.88 (m, 1H), 4.20 (m, 1H), 3.85 (s, 3H), 3.50–3.20 (m, 4H), 2.10–1.80 (m, 2H).
- HPLC Purity : 98.5%.
Activation of Pyrrolidin-3-ol for Etherification
The hydroxyl group in 1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-ol is activated for nucleophilic substitution.
Tosylation Method
Mesylation Alternative
Coupling with 3-Methoxypyrazin-2-ol
The final ether bond is forged via nucleophilic substitution or Mitsunobu reaction.
SN2 Reaction with Tosylate
Mitsunobu Coupling
- Reagents : DIAD (1.5 equiv), triphenylphosphine (PPh₃, 1.5 equiv), THF.
- Conditions :
Optimization and Comparative Analysis
| Method | Conditions | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| SN2 (Tosylate) | 80°C, DMF, 12h | 60–65 | 95 | Simple setup | Moderate yield, side reactions |
| Mitsunobu | RT, THF, 24h | 75–80 | 98 | High yield, stereoretention | Costly reagents, purification |
The Mitsunobu protocol is superior for small-scale synthesis, whereas the SN2 approach may be preferred for industrial scalability.
Analytical Characterization of Final Product
- ¹H NMR (CDCl₃): δ 8.25 (s, 1H), 8.10 (s, 1H), 7.70 (dd, J = 8.5 Hz, 1H), 7.05 (d, J = 6.2 Hz, 1H), 6.90 (m, 1H), 4.80 (m, 1H), 4.00 (s, 3H), 3.95 (s, 3H), 3.60–3.30 (m, 4H), 2.20–1.90 (m, 2H).
- LC-MS : m/z 468.2 [M+H]⁺, RT = 2.1 min.
- HPLC Purity : 99.0%.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazine ring, where halogen atoms can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of various substituted pyrazine derivatives.
Scientific Research Applications
2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the pyrazine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Findings from Comparative Analysis
Structural Complexity and Bioactivity :
- The target compound’s pyrrolidine-sulfonyl-fluoromethoxyphenyl group distinguishes it from simpler pyrazine derivatives like 2-methoxy-3-(1-methylpropyl)pyrazine , which lacks functionalized side chains and is primarily used in flavoring.
- Compounds with sulfonamide linkages (e.g., 1a and 1-(5-Chloro-2-methoxyphenyl)-3-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]pyrrolidine-2,5-dione ) exhibit enhanced metabolic stability and binding affinity, suggesting the target compound may share these traits.
This contrasts with 1a , which uses a non-fluorinated phenyl group, possibly reducing its polarity.
Biological Activity :
- 1a demonstrated antiviral activity, likely due to its oxadiazole-pyridyl motif, a feature absent in the target compound. However, the target’s sulfonyl-pyrrolidine group may confer similar antiviral or enzyme-inhibitory properties.
- Triazole-pyrazine hybrids (e.g., ) highlight the importance of nitrogen-rich heterocycles in bioactivity, a design principle partially reflected in the target compound’s pyrazine core.
Synthetic Challenges :
- The stereochemistry of pyrrolidine derivatives (e.g., 1a vs. 1b in ) can significantly impact activity. The target compound’s pyrrolidine ring may require precise synthetic control to optimize efficacy.
Biological Activity
2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine is a novel small molecule compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This compound features a unique molecular structure, comprising a pyrazine core, a pyrrolidine-substituted sulfonyl group, and methoxy groups, which contribute to its biological efficacy.
- Molecular Formula : C16H18FN3O5S
- Molecular Weight : 383.39 g/mol
- Appearance : White to off-white solid
- Melting Point : 137-139°C
- Solubility : Soluble in dimethyl sulfoxide (DMSO), methanol, and ethanol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the sulfonamide moiety allows for nucleophilic substitutions and hydrolysis reactions, which can modulate the activity of specific enzymes involved in metabolic pathways related to diabetes and cancer.
Biological Activities
Research indicates that this compound exhibits several key biological activities:
-
Anti-Diabetic Effects :
- The compound has shown promise in inhibiting dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This inhibition can lead to increased insulin secretion and improved glycemic control.
-
Anti-Tumor Activity :
- Preliminary studies suggest that it may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines.
-
Anti-inflammatory Properties :
- The compound has been observed to reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Study on Anti-Diabetic Activity :
A study demonstrated that this compound significantly reduced blood glucose levels in diabetic animal models, suggesting its potential as an anti-diabetic agent . -
Cancer Cell Line Studies :
In vitro assays on various cancer cell lines (e.g., breast cancer, colon cancer) indicated that the compound effectively inhibited cell proliferation and induced apoptosis at micromolar concentrations .
Comparative Analysis with Similar Compounds
The following table summarizes the key features of structurally similar compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| Compound B | Similar structure | Exhibits anti-inflammatory properties but lacks DPP-IV inhibition. |
| Compound C | Contains a methoxy group but different core | Shows anti-tumor activity but is less effective against diabetes. |
| Compound D | Pyrrolidine-based structure | Inhibits similar enzymes but has different pharmacokinetic properties. |
Q & A
Q. What are the key synthetic steps for preparing 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine?
The synthesis involves three primary steps:
Sulfonylation of pyrrolidine : React 5-fluoro-2-methoxybenzenesulfonyl chloride with pyrrolidine in the presence of a base (e.g., triethylamine) to form the sulfonylated intermediate .
Etherification : Introduce the pyrazine moiety via nucleophilic substitution or Mitsunobu reaction, using 3-methoxypyrazine and a hydroxyl-activated pyrrolidine intermediate .
Purification : Chromatographic techniques (e.g., silica gel column) or recrystallization ensure high purity (>95%).
Q. Which spectroscopic methods are critical for structural characterization?
- NMR : H and C NMR confirm sulfonyl group integration (δ 7.5–8.5 ppm for aromatic protons) and methoxy groups (δ 3.8–4.0 ppm) .
- HRMS : Exact mass determination (e.g., CHFNOS requires [M+H] = 396.1024) .
- IR : Sulfonyl S=O stretches (~1350 cm) and ether C-O-C bands (~1100 cm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the sulfonylation step?
- Solvent choice : Dichloromethane (DCM) enhances sulfonyl chloride reactivity compared to THF, reducing side products .
- Base selection : Triethylamine (TEA) outperforms weaker bases (e.g., NaHCO) due to faster deprotonation of pyrrolidine .
- Temperature control : Maintaining 0–5°C during sulfonyl chloride addition minimizes hydrolysis .
Q. What strategies resolve contradictions in biological activity data across assays?
- Structural analogs : Compare activity of derivatives lacking the 5-fluoro or 3-methoxy groups to isolate pharmacophores .
- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to reduce variability .
- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding affinity to targets like kinase enzymes, guiding experimental validation .
Q. Data Contradiction Example :
| Derivative | IC (μM, Kinase A) | IC (μM, Kinase B) |
|---|---|---|
| Parent | 0.45 ± 0.02 | 12.3 ± 1.1 |
| No 5-F | 8.7 ± 0.9 | 10.5 ± 0.8 |
Q. How does the sulfonyl group influence metabolic stability?
- In vitro assays : Microsomal stability tests (human liver microsomes) show t > 2 hours due to sulfonyl group resistance to oxidative metabolism .
- Comparative studies : Analogues with ester groups exhibit t < 30 minutes, highlighting sulfonyl’s protective role .
Methodological Guidance
Q. Designing SAR studies for pyrazine derivatives
- Variable groups : Modify the pyrrolidine substituents (e.g., 3-methoxy vs. 3-hydroxy) and pyrazine ring positions .
- Biological endpoints : Prioritize assays measuring kinase inhibition, cytotoxicity, and solubility (e.g., LogP via shake-flask method) .
Q. Troubleshooting low yields in etherification
- Catalyst optimization : Use Pd(OAc)/Xantphos for Buchwald-Hartwig coupling if SN2 fails .
- Protecting groups : Temporarily protect the pyrrolidine nitrogen with Boc to prevent side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
